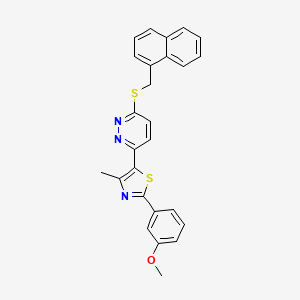
2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole is a useful research compound. Its molecular formula is C26H21N3OS2 and its molecular weight is 455.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole is a complex heterocyclic structure that incorporates various pharmacophoric elements, potentially contributing to its biological activity. This article explores the biological properties, mechanisms of action, and therapeutic potential of this compound, drawing from diverse research findings.
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a naphthalene moiety further enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of thiazole, including those similar to our compound, exhibit significant antimicrobial properties. For example, compounds with a thiadiazole moiety have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Thiazole Derivative | S. aureus | 62.5 |
| Thiazole Derivative | E. coli | 32.6 |
| Thiazole Derivative | A. niger | Moderate |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, with some exhibiting cytotoxic effects comparable to standard chemotherapy agents like doxorubicin .
Case Study: Cytotoxicity Assay
In a study evaluating various thiazole derivatives, one compound demonstrated significant cytotoxicity against HT-29 colon cancer cells with an IC50 value indicating potent antiproliferative activity .
Antiviral Activity
Emerging research highlights the potential antiviral properties of thiazole derivatives. In particular, compounds containing heterocyclic structures have shown efficacy in inhibiting viral replication in cell cultures, suggesting that our compound could also possess similar antiviral mechanisms .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazoles are known to inhibit key enzymes involved in microbial and cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA/RNA Synthesis : Similar compounds have been reported to disrupt nucleic acid synthesis in viruses and bacteria.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-5-[6-(naphthalen-1-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS2/c1-17-25(32-26(27-17)19-9-6-11-21(15-19)30-2)23-13-14-24(29-28-23)31-16-20-10-5-8-18-7-3-4-12-22(18)20/h3-15H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMFGAUGJVTRNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














